(±)-ORG 28611
Overview
Description
(±)-ORG 28611 is a synthetic non-steroidal anti-inflammatory drug (NSAID) that was developed in the early 1980s by the pharmaceutical company Organon. It is a member of the class of drugs known as selective cyclooxygenase-2 (COX-2) inhibitors, which have become increasingly popular in recent years due to their ability to reduce inflammation without causing the same degree of gastrointestinal side effects as traditional NSAIDs. (±)-ORG 28611 is a potent inhibitor of COX-2 and has been studied for its potential use in the treatment of a variety of inflammatory conditions, including arthritis, asthma, and inflammatory bowel disease.
Scientific Research Applications
Reproducible Research and Data Sharing : Mesirov (2010) emphasizes the growing need for reproducible research methods in computation-intensive disciplines (Mesirov, 2010). Tenopir et al. (2011) discuss the practices and perceptions of data sharing among scientists, highlighting the importance of data accessibility and preservation (Tenopir et al., 2011).
Crowdsourcing in Science : Uhlmann et al. (2019) describe the benefits of crowdsourced scientific initiatives, which could be relevant for collaborative research on “(±)-ORG 28611” (Uhlmann et al., 2019).
Causal Explanation in Research : Maxwell (2004) discusses the role of qualitative research in providing causal explanations in scientific inquiry, which could be pertinent in understanding the effects of “(±)-ORG 28611” (Maxwell, 2004).
Data-Driven Research : Mazzocchi (2015) explores the impact of data-driven research versus hypothesis-driven research, a consideration relevant to the study of “(±)-ORG 28611” (Mazzocchi, 2015).
Reproducibility in Scientific Research : Jasny et al. (2011) address the challenges and importance of replication and reproducibility in scientific research, including chemical studies like those involving “(±)-ORG 28611” (Jasny et al., 2011).
Hackathons for Scientific Discoveries : Ghouila et al. (2018) show how hackathons can accelerate scientific discoveries, suggesting a potential method for advancing research on “(±)-ORG 28611” (Ghouila et al., 2018).
properties
IUPAC Name |
[1-(cyclohexylmethyl)-7-methoxyindol-3-yl]-(3,4-dimethylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-17-14-25(13-12-24(17)2)23(27)20-16-26(15-18-8-5-4-6-9-18)22-19(20)10-7-11-21(22)28-3/h7,10-11,16-18H,4-6,8-9,12-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXJNAIZJKLJGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C(=O)C2=CN(C3=C2C=CC=C3OC)CC4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024627 | |
Record name | [1-(Cyclohexylmethyl)-7-methoxy-1H-indol-3-yl](3,4-dimethyl-1-piperazinyl)-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Cyclohexylmethyl)-7-methoxyindol-3-yl]-(3,4-dimethylpiperazin-1-yl)methanone | |
CAS RN |
784138-08-5 | |
Record name | [1-(Cyclohexylmethyl)-7-methoxy-1H-indol-3-yl](3,4-dimethyl-1-piperazinyl)-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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